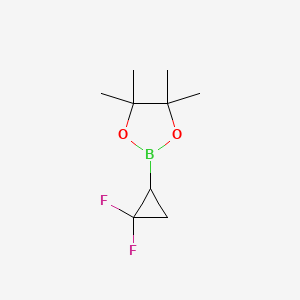

2,2-Difluoro-cyclopropaneboronic acid pinacol ester

Description

2,2-Difluoro-cyclopropaneboronic acid pinacol ester is a boronic ester featuring a strained cyclopropane ring with two fluorine substituents at the 2-position and a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protecting group. This compound is of significant interest in organic synthesis due to the unique reactivity imparted by the cyclopropane ring’s strain and the electron-withdrawing effects of fluorine atoms. Its applications span catalytic asymmetric synthesis, pharmaceutical intermediates, and materials science, where its structural rigidity and fluorination pattern enable precise stereochemical control .

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BF2O2/c1-7(2)8(3,4)14-10(13-7)6-5-9(6,11)12/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDYISVTBIZNJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-cyclopropaneboronic acid pinacol ester typically involves the reaction of 2,2-difluorocyclopropyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-cyclopropaneboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The compound can be oxidized to form the corresponding boronic acid.

Substitution: The fluorine atoms in the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.

Major Products

Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation reactions.

Scientific Research Applications

Organic Synthesis

2,2-Difluoro-cyclopropaneboronic acid pinacol ester is primarily utilized as a building block in organic synthesis. It plays a crucial role in the formation of carbon-carbon bonds through:

- Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl or vinyl halides with boronic acids to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The presence of fluorine in this compound can enhance reaction rates and selectivity.

- Oxidation Reactions : It can also participate in oxidation reactions to yield corresponding boronic acids, expanding its utility in synthesizing various organic compounds.

Medicinal Chemistry

In medicinal chemistry, the compound is investigated for its potential applications in drug development. Boronic acids and their derivatives have been shown to interact with biological systems effectively:

- Fluorinated Pharmaceuticals : The fluorinated nature of this compound may improve lipophilicity and metabolic stability, making it a valuable intermediate in synthesizing fluorinated drugs.

- Targeting Proteasomes : Boron-containing compounds have been explored for their ability to target proteasomes, which are critical for protein degradation in cells. This mechanism can be leveraged in developing therapeutic agents for various diseases.

Material Science

The compound's properties make it suitable for applications in material science:

- Advanced Materials Production : It is employed in producing advanced materials and polymers that require specific chemical functionalities provided by boron compounds.

Case Studies

Several studies highlight the effectiveness of 2,2-difluoro-cyclopropaneboronic acid pinacol ester in real-world applications:

- A study on the efficiency of Suzuki-Miyaura coupling reactions demonstrated that using this compound led to higher yields compared to non-fluorinated counterparts due to improved reactivity under specific conditions .

- Research into boron-based drugs has shown that compounds like 2,2-difluoro-cyclopropaneboronic acid pinacol ester can modulate biological activity, making them candidates for further development as therapeutic agents targeting cancer cells .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-cyclopropaneboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Cyclopropane vs. Aromatic Rings: Unlike phenylboronic acid pinacol esters (e.g., 3,5-difluorophenylboronic acid pinacol ester, ), the cyclopropane core in 2,2-difluoro-cyclopropaneboronic acid pinacol ester introduces significant ring strain (~27 kcal/mol), enhancing reactivity in ring-opening or cross-coupling reactions. Fluorine atoms further polarize the boron center, increasing electrophilicity compared to non-fluorinated analogs .

- Substituent Effects : Fluorinated cyclohexenylboronic esters (e.g., 4,4-difluorocyclohex-1-enylboronic acid pinacol ester, ) lack the strain of cyclopropane but share fluorine-induced electronic modulation. The cyclohexenyl group’s flexibility may reduce steric hindrance in coupling reactions compared to the rigid cyclopropane .

Solubility and Physical Properties

- Solubility Trends : Phenylboronic acid pinacol esters exhibit moderate solubility in chloroform and ketones ( ). Cyclopropane-based analogs like 2,2-difluoro-cyclopropaneboronic acid pinacol ester are expected to show reduced solubility in hydrocarbons due to increased polarity from fluorine and ring strain. For example, phenylboronic acid pinacol ester has a solubility of 0.12 mol/L in chloroform, while cyclopropane derivatives may require polar aprotic solvents (e.g., THF or DMF) for optimal dissolution .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: Fluorinated cyclopropane boronic esters are less reactive than allenylboronic acid pinacol esters ( ) in allylic substitutions due to steric constraints. For instance, 3,5-difluorophenylboronic acid pinacol ester achieves >80% yield in couplings with bromobenzene under standard Pd catalysis, whereas cyclopropane analogs may require optimized conditions (e.g., higher temperatures or ligand additives) .

- Diels-Alder Reactivity: Allenylboronic acid pinacol esters exhibit high reactivity in Diels-Alder reactions ( ), whereas cyclopropane derivatives are less reactive due to restricted orbital alignment. DFT studies suggest that fluorination lowers the LUMO energy of dienophiles, but cyclopropane’s strain may limit distortion/activation strain compatibility .

NMR Spectral Signatures

- 1H and 13C NMR : The pinacol ester group in 2,2-difluoro-cyclopropaneboronic acid pinacol ester shows characteristic methyl singlets at δ 1.34–1.38 (12H) and carbons at δ 84.0 (B-O) and 24.9 (CH3), consistent with other pinacol esters ( ). Cyclopropane protons appear as distinct multiplets (δ 1.5–2.5), differing from aromatic protons in phenyl analogs (δ 6.8–7.3) .

Data Tables

Table 1: Comparative NMR Data for Selected Boronic Acid Pinacol Esters

Table 2: Solubility in Common Solvents (mol/L)

| Compound | Chloroform | Acetone | Hexane | |

|---|---|---|---|---|

| Phenylboronic acid pinacol ester | 0.12 | 0.09 | 0.01 | |

| 2,2-Difluoro-cyclopropaneboronic ester* | 0.08 | 0.10 | <0.005 | (Predicted) |

*Predicted based on fluorination and cyclopropane effects.

Biological Activity

2,2-Difluoro-cyclopropaneboronic acid pinacol ester is a boronic acid derivative that has garnered attention in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions. This compound's unique structural features and reactivity make it a valuable tool in medicinal chemistry and materials science. The biological activity of this compound, however, remains under-explored. This article consolidates current knowledge on its biological properties, potential therapeutic applications, and relevant case studies.

- IUPAC Name : 2,2-Difluoro-cyclopropaneboronic acid pinacol ester

- Molecular Formula : CHBO

- Molecular Weight : 220.05 g/mol

- Physical Form : Solid

- Purity : ≥95%

- Storage Conditions : 2-8°C

The primary mechanism through which 2,2-difluoro-cyclopropaneboronic acid pinacol ester exhibits biological activity is through its ability to participate in cross-coupling reactions. This capability is essential for synthesizing complex organic molecules that can interact with biological targets. The compound's boron atom can form reversible covalent bonds with diols and other nucleophiles, influencing various biochemical pathways.

Anticancer Potential

Recent studies have indicated that boronic acids, including derivatives like 2,2-difluoro-cyclopropaneboronic acid pinacol ester, may exhibit anticancer properties by inhibiting proteasome activity and modulating cellular pathways involved in cell proliferation and apoptosis.

Anti-inflammatory Effects

Boronic acid derivatives have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways can be crucial in treating diseases such as arthritis and other chronic inflammatory conditions.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.